
AP1867
Übersicht
Beschreibung
AP1867, also known as dTAG acid, is a precursor for the dTAG system which pairs a novel degrader of FKBP12(F36V) with expression of FKBP12(F36V) in-frame with a protein of interest. It shows superior antiproliferative effect of pan-BET bromodomain degradation over selective BRD4 degradation. This compound characterizes immediate effects of KRAS(G12V) loss on proteomic signaling, and demonstrates rapid degradation in vivo.
Biologische Aktivität
AP1867 is a synthetic ligand designed to selectively bind to the engineered FKBP12 variant, FKBP12 F36V. This compound has garnered attention in the field of chemical biology due to its unique properties and potential applications in targeted protein degradation and therapeutic interventions.
- Chemical Name : (1 R)-1-[3-(Carboxymethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl (2 S)-1-[(2 S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate
- CAS Number : 195514-23-9
- Molecular Formula : C38H47N O11
- IC50 : 1.8 nM for FKBP12 F36V, indicating high binding affinity .
This compound operates through a mechanism that involves binding to FKBP12 F36V, a mutant form of FKBP12 that has been engineered to create a specific cavity for ligand interaction. This selective binding is crucial for its application in targeted protein degradation systems, particularly in the development of heterobifunctional degraders that recruit E3 ligases like CRBN (Cereblon) for protein elimination .
1. Targeted Protein Degradation
This compound is utilized in the dTAG system, which allows for immediate and target-specific degradation of proteins. By conjugating this compound with CRBN ligands, researchers have developed bifunctional degraders capable of selectively degrading proteins tagged with FKBP12 F36V. This system has been shown to effectively reduce the levels of target proteins in cellular models without affecting non-targeted proteins .
2. In Vitro Studies
In vitro assays demonstrate that this compound can effectively penetrate mammalian cells and preferentially interact with FKBP12 F36V over the wild-type variant. Binding assays reveal an affinity of 0.094 nM for FKBP* (engineered variant), highlighting its potential utility in RNA targeting and other applications where precise molecular interactions are essential .
Case Study 1: Utilization in BioTAC System
Researchers have employed this compound in a novel BioTAC (Biotin Targeting Chimera) system, which enables mapping of small molecule interactions within complex biological systems. In this study, this compound facilitated the recruitment of biotinylated proteins for subsequent identification through mass spectrometry. The results confirmed its effectiveness in enriching known protein targets such as BRD4, demonstrating its utility in proteomic studies .
Case Study 2: dTAG System Efficacy
In another study focusing on the dTAG system, this compound was used to create a series of heterobifunctional degraders that selectively targeted proteins associated with various diseases. The results indicated that these degraders could significantly reduce target protein levels while maintaining minimal off-target effects, showcasing the precision offered by this compound in therapeutic contexts .
Comparative Analysis of Related Compounds
Compound | Binding Target | IC50 (nM) | Application |
---|---|---|---|
This compound | FKBP12 F36V | 1.8 | Targeted degradation |
Ortho this compound | FKBP12 F36V | 1.8 | Precursor for dTAG compounds |
dTAG-7 | Various targets | Varies | Targeted protein degradation |
Wissenschaftliche Forschungsanwendungen
Protein Degradation Systems
AP1867 plays a crucial role in targeted protein degradation through the development of bifunctional degraders. These molecules can selectively recruit E3 ubiquitin ligases to target proteins for degradation, which is vital for studying protein function and therapeutic interventions.
Case Study: dTAG System
The dTAG system employs this compound to facilitate the degradation of FKBP12 F36V-tagged proteins. In a study, researchers demonstrated that the dTAG V-1 molecule, which recruits the VHL E3 ligase to FKBP12 F36V, effectively reduced target protein levels in vivo. The pharmacokinetic profile showed a half-life of approximately 4.43 hours, indicating its potential for practical applications in biological research and drug discovery .
Parameter | dTAG V-1 | dTAG-13 |
---|---|---|
Half-life (hours) | 4.43 | 2.41 |
AUC (h ng/mL) | 18,517 | 6,140 |
This data illustrates the improved efficacy of dTAG V-1 over its predecessor, highlighting this compound’s role in enhancing the specificity and efficiency of protein degradation strategies.
RNA Targeting
This compound has also been explored for its potential in RNA targeting applications. By utilizing surface borrowing techniques, researchers have developed systems where small molecules like this compound can bind RNA through engineered proteins.
Case Study: RNA Aptamer Selection
In a study focusing on RNA aptamers, this compound was utilized to create bipartite ligands that bind specifically to engineered FKBP proteins. The synthetic ligand demonstrated a high binding affinity of 0.094 nM for FKBP12 F36V, significantly outperforming wild-type FKBP . This specificity allows for targeted interactions with RNA molecules, paving the way for innovative approaches in synthetic biology.
Ligand | Binding Affinity (nM) |
---|---|
This compound (FKBP12 F36V) | 0.094 |
Wild-type FKBP | 67 |
Bifunctional Molecules
The synthesis of bifunctional compounds combining this compound with other small molecules has opened new avenues for therapeutic applications. For instance, combining this compound with JQ1—a known binder of bromodomain-containing proteins—has led to compounds that can induce nuclear localization of target proteins.
Case Study: NICE-01
NICE-01 is a bifunctional molecule consisting of JQ1 and this compound linked by a polyethylene glycol chain. This compound was shown to facilitate the rapid translocation of FKBP12 F36V-tagged proteins into the nucleus upon treatment . The study demonstrated that cells treated with NICE-01 exhibited significant changes in protein localization within a short time frame.
Eigenschaften
IUPAC Name |
2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)/t28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCRAOPQCACRFC-OIFRRMEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.